Caprylyltrimethylammonium chloride (C8TAC, CAS 10108-86-8) is a short-chain quaternary ammonium compound (QAC) that distinctly bridges the functional gap between a classical hydrotrope and a phase-transfer catalyst (PTC) [1]. Unlike traditional long-chain QACs engineered for aggressive emulsification and antimicrobial action, C8TAC features an eight-carbon alkyl tail that provides cationic surface activity while maintaining exceptional aqueous solubility and an ultra-high critical micelle concentration (CMC). In industrial procurement and chemical manufacturing, this compound is prioritized for biphasic catalysis, flow chemistry, and specialized extractions where the foaming, high viscosity, and emulsion-stabilizing behaviors of standard C12–C16 surfactants would cause catastrophic downstream processing failures [1].
Substituting C8TAC with more common, longer-chain analogs like dodecyltrimethylammonium chloride (DTAC) or cetyltrimethylammonium chloride (CTAC) routinely leads to process failure in biphasic systems [1]. Because C12 and C16 QACs possess severely depressed CMCs and elevated Krafft temperatures, their use at catalytic loadings triggers the formation of stable, unbreakable emulsions and highly viscous wormlike micelles, while also risking catalyst precipitation at temperatures below 27 °C [2]. Conversely, substituting with fully symmetrical phase-transfer catalysts like tetrabutylammonium chloride (TBAC) sacrifices the specific interfacial wetting and hydrotropic solubilization properties imparted by the linear octyl chain. Consequently, C8TAC cannot be generically replaced without overhauling downstream separation protocols or compromising low-temperature reaction kinetics.
C8TAC exhibits a remarkably high critical micelle concentration (CMC) of approximately 220 mM in aqueous media, which fundamentally alters its behavior in biphasic mixtures compared to longer-chain analogs[1]. In contrast, standard QACs like dodecyltrimethylammonium chloride (DTAC) and cetyltrimethylammonium chloride (CTAC) micellize at ~20 mM and ~1.6 mM, respectively [1]. This >10x to >100x increase in the micellization threshold allows C8TAC to be loaded at high concentrations as a phase-transfer catalyst or hydrotrope without crossing into the micellar regime that stabilizes stubborn emulsions.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | ~220 mM (C8TAC) |
| Comparator Or Baseline | ~20 mM for DTAC (C12) and ~1.6 mM for CTAC (C16) |
| Quantified Difference | >10x to >100x higher concentration required to trigger micellization |
| Conditions | Aqueous solution at 25 °C |
Enables high-loading use in biphasic organic synthesis without forming unbreakable emulsions, drastically reducing time and solvent costs during downstream liquid-liquid phase separation.
The short octyl chain of C8TAC prevents the formation of a solid hydrated phase at standard operating temperatures, resulting in a Krafft point well below 0 °C [1]. In direct contrast, CTAC (C16) exhibits a Krafft point of approximately 27 °C, meaning it precipitates out of solution as a solid mass at room temperature or below [2]. This extreme difference in thermal solubility limits the utility of long-chain QACs in cold-temperature processes, whereas C8TAC remains fully dissolved and interfacially active even in near-freezing aqueous environments.
| Evidence Dimension | Krafft Temperature (Precipitation Point) |
| Target Compound Data | < 0 °C (remains soluble below freezing) |
| Comparator Or Baseline | ~27 °C for CTAC (C16) |
| Quantified Difference | >27 °C depression in precipitation temperature |
| Conditions | Aqueous surfactant solutions under atmospheric pressure |
Prevents sudden catalyst precipitation and line blockages when conducting biphasic reactions or extractions at ambient or sub-ambient temperatures.
In the presence of counterions (such as high chloride concentrations or organic anions), long-chain QACs like CTAC are notorious for undergoing a morphological transition from spherical to entangled wormlike micelles, causing massive viscosity spikes and shear-thickening behavior [1]. C8TAC, constrained by its short C8 tail, lacks the geometric packing parameter required to form these extended cylindrical structures[2]. Consequently, C8TAC solutions maintain a low, predictable Newtonian viscosity even at high concentrations and high ionic strengths, completely avoiding the gelation phenomena that plague C16 analogs.
| Evidence Dimension | High-shear rheological stability |
| Target Compound Data | Maintains low Newtonian viscosity; restricted to small spherical aggregates |
| Comparator Or Baseline | C16 QACs (CTAC/CTAB) form highly viscous, entangled wormlike micelles |
| Quantified Difference | Prevention of counterion-induced gelation and massive viscosity spikes |
| Conditions | High-concentration aqueous solutions with added electrolytes/counterions |
Ensures consistent pumpability and prevents catastrophic pressure drops when used as a wetting agent or catalyst in continuous flow reactors.
Because C8TAC maintains a Krafft point below 0 °C, it is the ideal phase-transfer catalyst for temperature-sensitive biphasic reactions (e.g., asymmetric alkylations or oxidations) run at or below 20 °C. Unlike CTAC, which will precipitate and halt the reaction under these conditions, C8TAC remains fully active in the aqueous phase [1].
In flow reactors where maintaining consistent fluid dynamics is critical, C8TAC serves as a highly effective hydrotrope and wetting agent. Its inability to form viscous wormlike micelles under high ionic strength prevents the severe pressure drops and pump failures commonly associated with long-chain QACs [2].
For the extraction of valuable intermediates or biomolecules, C8TAC provides necessary interfacial activity without exceeding its ultra-high CMC (~220 mM). This allows chemists to achieve rapid phase separation without the need for emulsion-breaking salts or prolonged centrifugation, which are mandatory when using DTAC or CTAC [3].
Irritant